molecular formula C5H6N2O3 B8648713 Ethyl 2-diazo-2-formylacetate

Ethyl 2-diazo-2-formylacetate

Cat. No.: B8648713
M. Wt: 142.11 g/mol
InChI Key: PCSYKHHJEVNPPX-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-2-formylacetate is a versatile compound in organic chemistry, known for its unique reactivity and applications in various synthetic processes. This compound is characterized by the presence of a diazo group (-N=N-) and an ester functional group, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-2-formylacetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester with sodium nitrite in the presence of an acid, such as sulfuric acid, in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods: In industrial settings, the synthesis of ethyl alpha-formyldiazoacetate often employs continuous-flow microreactor technology. This method offers several advantages, including improved safety, efficient heat transfer, and precise control over reaction conditions . The use of microreactors allows for the production of ethyl alpha-formyldiazoacetate in sufficient quantities while minimizing the risks associated with handling diazo compounds.

Mechanism of Action

The mechanism of action of ethyl alpha-formyldiazoacetate involves the generation of reactive intermediates, such as carbenes and radicals, through the cleavage of the diazo group. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and substitution reactions . The compound’s reactivity is influenced by the presence of catalysts and the specific reaction conditions employed .

Comparison with Similar Compounds

  • Ethyl Diazoacetate
  • Diazomethane
  • Methyl Diazoacetate

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

ethyl 2-diazo-3-oxopropanoate

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3

InChI Key

PCSYKHHJEVNPPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Oxalyl chloride (4.7 g, 30.1 mL, 37.0 mmol) was added to a cold (0-4° C.) solution of DMF (2.25 g, 2.4 mL, 30.8 mmol) in CHCl3 (20 mL) and stirring was continued for 10 minutes. The reaction mixture was heated at 40° C. for 10 minutes and cooled to −10° C. Diazoacetic acid ethyl ester (3.5 g, 3.5 mL, 30.6 mmol) was then added and stirred at room temperature for 1 hr. The reaction mixture was concentrated ether was then added, the precipite was collected and dissolved in 10% aq Hac (10 mL) and stirring was continued for 1 hr. The reaction mixture was extracted with ether, washed with saturated sodium bicarbonate solution and brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 590 mg (21% Yield) of 2-diazo-3-oxo-propionic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 9.7 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H). Aniline (143 mg, 1.5 mmol) was added to a solution of 2-diazo-3-oxo-propionic acid ethyl ester (200 mg, 1.4 mmol) and HOAc (0.2 mL) in EtOH (0.5 mL) and stirring was at room temperature overnight. The reaction mixture was concentrated and cold water was then added, the solid was collected to afford 264 mg (87.41% Yield) of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 8.5 (s, 1H), 7.8 (d, 2H), 7.6-7.48 (m, 3H), 4.5 (q, 2H), 1.4 (t, 3H). LiOH.H2O (80 mg, 1.9 mmol) was added to a stirred solution of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester (130 mg, 0.6 mmol) in THF:H2O (1:1, 4 mL), and the resulting mixture was stirred at room temperature for 45 min. The reaction mixture was concentrated under reduced pressure. Cold water was then added and it was acidified with 10% aqueous HCl, the solid was collected to afford 40 mg (35.4% yield) of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid. 1H NMR (300 MHz, DMSO-d6): δ 13.4 (bs, 1H), 9.4 (s, 1H), 8.0 (d, 2H), 7.7 (t, 2H), 7.6 (t, 1H).
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